1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile
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Overview
Description
1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile is a synthetic organic compound that belongs to the class of cyclopropane derivatives These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of Substituents: The chlorophenyl and dimethylaminophenyl groups can be introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Formation of Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The cyclopropane ring’s strain could also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-2-phenylcyclopropane-1-carbonitrile: Lacks the dimethylamino group, which may affect its reactivity and applications.
1-(3-Chlorophenyl)-2-[2-(methylamino)phenyl]cyclopropane-1-carbonitrile: Contains a methylamino group instead of a dimethylamino group, potentially altering its chemical properties.
Properties
Molecular Formula |
C18H17ClN2 |
---|---|
Molecular Weight |
296.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C18H17ClN2/c1-21(2)17-9-4-3-8-15(17)16-11-18(16,12-20)13-6-5-7-14(19)10-13/h3-10,16H,11H2,1-2H3 |
InChI Key |
FIFQFLXWEDRPQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2CC2(C#N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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